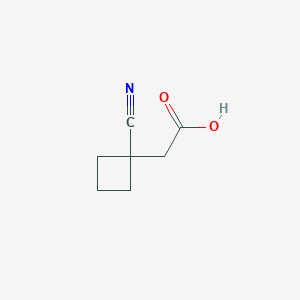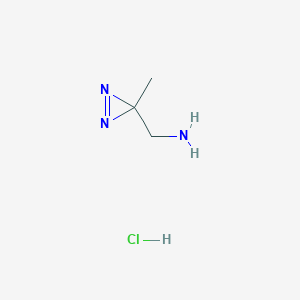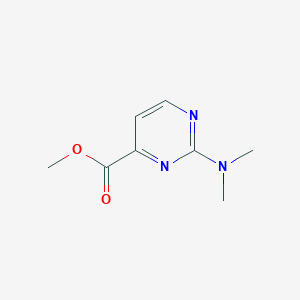![molecular formula C18H29ClN2SSn B1426288 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine CAS No. 875339-90-5](/img/structure/B1426288.png)
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine: is a chemical compound with the molecular formula C18H29ClN2SSn and a molecular weight of 459.66 g/mol It is a derivative of thieno[3,2-d]pyrimidine, which is a fused heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine typically involves the stannylation of a thieno[3,2-d]pyrimidine precursor. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with tributyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete stannylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The stannyl group can participate in Stille coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the chlorine atom.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.
Major Products Formed:
Substituted Thieno[3,2-d]pyrimidines: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling reactions, resulting in new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic and optical properties .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products .
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, in the context of anticancer research, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation and survival .
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity can lead to the suppression of cancer cell growth.
Receptors: Binding to specific receptors can modulate signal transduction pathways, affecting cellular responses.
Enzymes: Inhibition or activation of enzymes can alter metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(tributylstannyl)pyrimidine
- 3-Chloro-4-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
- 4-Chloro-3-(tributylstannyl)pyridine
- 6-Chloro-3-(tributylstannyl)pyridine
Uniqueness: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and stannyl groups, which confer distinct reactivity and versatility in chemical synthesis. The thieno[3,2-d]pyrimidine core also provides a rigid and planar structure, enhancing its ability to interact with biological targets and participate in various chemical reactions .
Eigenschaften
IUPAC Name |
tributyl-(4-chlorothieno[3,2-d]pyrimidin-6-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN2S.3C4H9.Sn/c7-6-5-4(1-2-10-5)8-3-9-6;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCDIZWEKFUGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718474 | |
| Record name | 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875339-90-5 | |
| Record name | 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)






![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)


